molecular formula C12H15N5 B1305744 N-(4,6,7-trimethylquinazolin-2-yl)guanidine CAS No. 784-90-7

N-(4,6,7-trimethylquinazolin-2-yl)guanidine

货号: B1305744
CAS 编号: 784-90-7
分子量: 229.28 g/mol
InChI 键: JFQDHSRWWLJCBV-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

A2B 受体拮抗剂 2 是一种专门针对腺苷 A2B 受体的化合物,腺苷 A2B 受体是一种 G 蛋白偶联受体。该受体参与各种生理过程,包括免疫反应调节、炎症和癌症进展。 通过阻断 A2B 受体,A2B 受体拮抗剂 2 可能抑制这些过程,使其成为治疗应用的有希望的候选者,特别是在肿瘤学和免疫治疗中 .

准备方法

合成路线和反应条件: A2B 受体拮抗剂 2 的合成通常涉及构建黄嘌呤骨架,然后引入特定的取代基以增强选择性和效力。一种常见的合成路线包括:

工业生产方法: A2B 受体拮抗剂 2 的工业生产涉及扩大上述合成路线的规模。这需要优化反应条件,如温度、压力和溶剂选择,以确保高产率和纯度。 此外,工业生产可能涉及连续流动化学或其他先进技术以提高效率和降低成本 .

化学反应分析

反应类型: A2B 受体拮抗剂 2 可以进行各种化学反应,包括:

    氧化: 该化合物可以在特定条件下被氧化以引入额外的官能团或修饰现有的官能团。

    还原: 还原反应可用于改变分子内某些原子的氧化态。

    取代: 亲核或亲电取代反应可用于引入或替换黄嘌呤核心的取代基。

常用试剂和条件:

    氧化: 常用的氧化剂包括高锰酸钾、三氧化铬和过氧化氢。

    还原: 可以使用硼氢化钠、氢化铝锂和氢气等还原剂。

    取代: 卤代烷烃、酰氯和磺酰氯等试剂通常用于取代反应。

主要产物: 从这些反应形成的主要产物取决于所使用的特定试剂和条件。 例如,氧化可能产生羟基化或羧基化衍生物,而取代反应可以引入各种官能团,例如烷基、酰基或磺酰基 .

科学研究应用

A2B 受体拮抗剂 2 具有广泛的科学研究应用,包括:

    化学: 该化合物被用作研究腺苷受体拮抗剂的结构-活性关系和开发新的合成方法的工具。

    生物学: 在生物学研究中,A2B 受体拮抗剂 2 用于研究 A2B 受体在各种生理和病理过程中的作用,如免疫反应调节和炎症。

    医学: 该化合物在癌症治疗中具有潜在的治疗应用,因为它可以通过阻断 A2B 受体来抑制肿瘤生长和转移。它也正在研究其在治疗炎症性疾病和免疫相关疾病中的潜在用途。

    工业: 在制药行业,A2B 受体拮抗剂 2 用于针对 A2B 受体的药物发现和开发项目,旨在确定新的治疗剂

作用机制

A2B 受体拮抗剂 2 通过与腺苷 A2B 受体结合并阻断腺苷对其的激活来发挥作用。这阻止受体启动促进炎症、免疫抑制和肿瘤生长的下游信号通路。涉及的分子靶标和通路包括:

相似化合物的比较

A2B 受体拮抗剂 2 可以与其他类似化合物进行比较,例如:

    A2A 受体拮抗剂: 这些化合物靶向腺苷 A2A 受体,与 A2B 受体相比,它对腺苷具有更高的亲和力。虽然 A2A 和 A2B 受体拮抗剂都可以调节免疫反应,但 A2B 受体拮抗剂在腺苷浓度高(如肿瘤微环境)的条件下更有效。

    双重 A2A/A2B 受体拮抗剂: 这些化合物靶向 A2A 和 A2B 受体,提供更广泛的效果。它们也可能比选择性 A2B 受体拮抗剂具有更高的脱靶风险。

    其他腺苷受体拮抗剂: 靶向 A1 和 A3 受体的化合物与 A2B 受体拮抗剂相比,具有不同的治疗应用和作用机制

生物活性

N-(4,6,7-trimethylquinazolin-2-yl)guanidine is a compound of significant interest in medicinal chemistry, particularly due to its biological activities related to cancer treatment. This article explores its mechanisms of action, therapeutic potential, and relevant research findings.

Overview

This compound acts primarily as an antagonist of the adenosine A2B receptor. This receptor is implicated in various physiological processes, including immune modulation and tumor progression. By blocking this receptor, the compound can inhibit tumor growth and metastasis, making it a promising candidate for therapeutic applications in oncology and immunotherapy.

The primary mechanism through which this compound exerts its effects involves:

  • Adenosine A2B Receptor Blockade : By binding to the A2B receptor, the compound prevents adenosine from activating this receptor. This inhibition disrupts downstream signaling pathways that promote inflammation and tumor growth.
  • Inhibition of cAMP Production : Blocking the A2B receptor also inhibits adenylate cyclase activity, leading to reduced levels of cyclic adenosine monophosphate (cAMP), which is crucial for various cellular signaling pathways.
  • Immune Response Modulation : The compound enhances immune responses by preventing A2B receptor-mediated suppression of T cells and natural killer cells, thereby promoting anti-tumor immunity.

Research Findings

Recent studies have highlighted the potential of this compound in various cancer models:

  • Cytotoxicity Studies : In vitro assays demonstrated that this compound exhibits significant cytotoxic effects against several cancer cell lines. For instance:
    • MCF-7 (breast cancer) : IC50 values indicated strong inhibitory effects.
    • HeLa (cervical cancer) : Similar cytotoxic profiles were observed.
    • HCT-116 (colon cancer) : The compound showed remarkable potency with IC50 values ranging from 8 to 12 μM across different studies .
  • Apoptosis Induction : The compound has been shown to induce apoptosis in cancer cells through mechanisms involving mitochondrial membrane potential disruption and phosphatidylserine translocation to the outer leaflet of the cell membrane. This was particularly evident in HCT-116 and HeLa cells treated with concentrations as low as 10 μM .
  • Cell Cycle Analysis : Treatment with this compound resulted in significant alterations in cell cycle distribution, particularly increasing the sub-G1 phase population in sensitive cell lines like HCT-116 .

Data Table

The following table summarizes the biological activity of this compound against various cancer cell lines:

Cell LineIC50 (μM)Apoptosis InductionMechanism of Action
MCF-712.8YesInhibition of A2B receptor
HeLa12.7YesDisruption of mitochondrial function
HCT-1168 - 10YesCell cycle arrest

Case Studies

Several case studies have documented the efficacy of this compound in preclinical models:

  • Study on Tumor Growth Inhibition : A study demonstrated that administration of this compound significantly reduced tumor size in xenograft models by inhibiting angiogenesis through decreased VEGF production.
  • Immunomodulatory Effects : Another case highlighted its role in enhancing T-cell activation and proliferation in a murine model of cancer, suggesting a dual mechanism where it not only inhibits tumor growth but also boosts anti-tumor immunity.

属性

IUPAC Name

2-(4,6,7-trimethylquinazolin-2-yl)guanidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15N5/c1-6-4-9-8(3)15-12(17-11(13)14)16-10(9)5-7(6)2/h4-5H,1-3H3,(H4,13,14,15,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JFQDHSRWWLJCBV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(N=C(N=C2C=C1C)N=C(N)N)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15N5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30386127
Record name GNF-Pf-1241
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30386127
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

229.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

784-90-7
Record name GNF-Pf-1241
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30386127
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。